Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl-
Description
The compound Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- is a modified glycine derivative featuring a 3-aminopropyl group linked to a tetrapeptide sequence (L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl). Such hybrid molecules are often explored for their interactions with biological targets, such as enzymes or receptors, or for material science applications like metal ion binding.
Properties
CAS No. |
851164-98-2 |
|---|---|
Molecular Formula |
C32H46N6O7 |
Molecular Weight |
626.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-(3-aminopropylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C32H46N6O7/c1-20(2)16-25(31(44)38-26(30(43)35-19-28(40)41)18-23-10-12-24(39)13-11-23)37-32(45)27(17-22-8-5-4-6-9-22)36-29(42)21(3)34-15-7-14-33/h4-6,8-13,20-21,25-27,34,39H,7,14-19,33H2,1-3H3,(H,35,43)(H,36,42)(H,37,45)(H,38,44)(H,40,41)/t21-,25-,26-,27-/m0/s1 |
InChI Key |
PWLWIVVRFRQKRI-ZYEMSUIVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)O)NCCCN |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the resin-bound peptide using activating agents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques like HPLC (high-performance liquid chromatography).
Chemical Reactions Analysis
Types of Reactions
Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- can undergo various chemical reactions, including:
Oxidation: The tyrosyl residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosyl residue can lead to the formation of dityrosine, while reduction can yield free thiols from disulfide bonds.
Scientific Research Applications
Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mechanism of Action
The mechanism of action of Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The N-(3-aminopropyl) group may enhance its binding affinity and specificity. Pathways involved include signal transduction and metabolic regulation.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Bioactivity and Therapeutic Potential: The piperazinyl-aminopropyl derivative (1c) exhibits potent antimalarial activity (IC₅₀ = 220 nM), outperforming acetylated aglycones (IC₅₀ = 4–15 µM) . This highlights the role of heterocyclic groups in enhancing bioactivity, a feature absent in the target glycine derivative. Ispinesib Mesylate’s kinesin inhibition demonstrates the pharmaceutical relevance of 3-aminopropyl-linked aromatic systems .
Industrial/Material Applications: N-(3-aminopropyl)-2-pipecoline resin achieves Ag(I) sorption capacities of 105.4 mg/g, driven by chelation between Ag(I) and heterocyclic nitrogen atoms . The target compound’s tetrapeptide may offer alternative metal-binding sites (e.g., tyrosine’s phenol group), but this remains unexplored in the evidence.
Structural Influences on Function: The shorter peptide chain in Glycine, N-[N-(N-L-tyrosyl-L-alanyl)-L-alanyl]- (MW = 380.4 g/mol) contrasts with the target compound’s larger size (~600–650 g/mol), which may affect membrane permeability or solubility in biological systems . Linear diamine analogs (e.g., N-(3-aminopropyl)-1,10-diaminodecane) lack peptide components, limiting their utility in targeted biological interactions but enhancing stability in analytical workflows .
Biological Activity
Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- is a complex peptide with potential biological activities that warrant detailed exploration. This article synthesizes available research findings on its biological activity, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The compound is a peptide composed of five amino acids: alanine, phenylalanine, leucine, tyrosine, and glycine, with an additional 3-aminopropyl group. Its structure can influence its biological activity significantly due to the interactions between the side chains of the amino acids.
Antimicrobial Effects
Recent studies have indicated that certain amino acid complexes exhibit antimicrobial properties. For instance, research published in the Libyan Journal of Basic Sciences highlighted the effects of amino acids on various bacterial strains. While specific data on this compound was not directly referenced, the general trend suggests that peptides containing aromatic and hydrophobic amino acids tend to exhibit enhanced antimicrobial activity .
Neuroprotective Properties
Peptides similar to Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl- are known for their neuroprotective effects. The presence of tyrosine and phenylalanine may contribute to antioxidant properties, which can protect neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative conditions where oxidative damage plays a critical role.
Hormonal Regulation
Peptides have been shown to influence hormonal responses in various studies. The interaction of this compound with receptors involved in hormonal signaling pathways could suggest potential roles in metabolic regulation or appetite control. Further investigation into its binding affinity and receptor interactions would be necessary to elucidate these effects.
Receptor Interaction
The biological activity of peptides often involves binding to specific receptors, triggering downstream signaling pathways. For Glycine, N-(3-aminopropyl)-L-alanyl-L-phenylalanyl-L-leucyl-L-tyrosyl-, potential targets may include neurotransmitter receptors or hormone receptors. Understanding these interactions is crucial for determining the therapeutic potential of this compound.
Enzymatic Modulation
Peptides can also act as enzyme inhibitors or activators. The amino acid composition may allow this compound to modulate enzymatic pathways involved in metabolism or signaling. Investigating its effects on specific enzymes could provide insights into its biological roles.
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
